molecular formula C18H20N4O3S2 B4651628 4-(dimethylamino)-N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide

4-(dimethylamino)-N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide

Cat. No. B4651628
M. Wt: 404.5 g/mol
InChI Key: LAGJLPOYSGZNOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylamino)-N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide is a chemical compound that has been widely studied due to its potential applications in scientific research. This compound is commonly referred to as DABCYL, which is an abbreviation of its full chemical name. DABCYL is a fluorescent molecule that has been used as a quencher in various biochemical assays.

Mechanism of Action

The mechanism of action of DABCYL as a quencher in FRET assays involves the transfer of energy from the excited state of the fluorescent molecule to DABCYL. This transfer of energy results in the quenching of the fluorescence of the fluorescent molecule.
Biochemical and Physiological Effects
DABCYL does not have any known biochemical or physiological effects on living organisms. It is a synthetic molecule that has been designed specifically for use in scientific research.

Advantages and Limitations for Lab Experiments

DABCYL has several advantages as a quencher in FRET assays. It is a highly efficient quencher, which allows for the measurement of weak interactions between molecules. It is also a stable molecule that can be easily synthesized and attached to other molecules. However, DABCYL has some limitations. It has a relatively short fluorescence lifetime, which limits its use in some FRET assays. It also has a limited spectral range, which restricts its use in some experiments.

Future Directions

There are several future directions for the use of DABCYL in scientific research. One direction is the development of new quenchers that have longer fluorescence lifetimes and broader spectral ranges. Another direction is the use of DABCYL in new types of assays, such as single-molecule assays and super-resolution microscopy. Finally, DABCYL could be used in the development of new drugs and therapies for various diseases, such as cancer and Alzheimer's disease.

Scientific Research Applications

DABCYL has been widely used in scientific research as a quencher in various biochemical assays. It is commonly used in fluorescence resonance energy transfer (FRET) assays to measure the interaction between two molecules. In FRET assays, DABCYL is attached to one molecule, and a fluorescent molecule is attached to the other molecule. When the two molecules interact, the fluorescence of the fluorescent molecule is quenched by DABCYL, which allows for the measurement of the interaction between the two molecules.

properties

IUPAC Name

4-(dimethylamino)-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S2/c1-21(2)13-7-5-12(6-8-13)17(23)20-18-19-15-10-9-14(11-16(15)26-18)27(24,25)22(3)4/h5-11H,1-4H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGJLPOYSGZNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(dimethylamino)-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(dimethylamino)-N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide
Reactant of Route 2
Reactant of Route 2
4-(dimethylamino)-N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide
Reactant of Route 3
4-(dimethylamino)-N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide
Reactant of Route 4
Reactant of Route 4
4-(dimethylamino)-N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide
Reactant of Route 5
Reactant of Route 5
4-(dimethylamino)-N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide
Reactant of Route 6
Reactant of Route 6
4-(dimethylamino)-N-{6-[(dimethylamino)sulfonyl]-1,3-benzothiazol-2-yl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.